molecular formula C21H21Cl2N3O2S B2579008 2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901241-76-7

2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No. B2579008
CAS RN: 901241-76-7
M. Wt: 450.38
InChI Key: CDVIGXGWQDBINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is primarily expressed in nociceptive neurons. The TRPV1 channel plays a critical role in pain sensation and has been implicated in a variety of pathological conditions, including chronic pain, inflammation, and cancer.

Scientific Research Applications

Anticonvulsant Activity

Research has identified certain derivatives of 1H-imidazol-1-yl, such as omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide, to exhibit significant anticonvulsant activity. These derivatives are synthesized in a two-step process and have shown effectiveness against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Inhibition of Fatty Acid Synthesis

Chloroacetamides, including 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide, have been utilized as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. These compounds have been found to inhibit fatty acid synthesis in certain species, such as the green alga Scenedesmus acutus (Weisshaar & Böger, 1989).

Antibacterial Agents

Compounds like 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives have shown significant antibacterial activity. These derivatives were synthesized starting from common intermediates and have been tested for their effectiveness against various bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2S/c1-28-12-2-11-24-18(27)13-29-21-19(14-3-7-16(22)8-4-14)25-20(26-21)15-5-9-17(23)10-6-15/h3-10H,2,11-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVIGXGWQDBINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.